6-(Naphthalen-1-ylmethyl)-3-[(propan-2-ylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Isopropyl [6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl [6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves multiple steps, starting from readily available precursors
Formation of the Triazole Ring: This step often involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Thiadiazole Moiety: This can be achieved by reacting the triazole intermediate with sulfur-containing reagents such as thiosemicarbazide or Lawesson’s reagent.
Attachment of Isopropyl and Naphthylmethyl Groups: The final step involves the alkylation of the triazolothiadiazole core with isopropyl and naphthylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl [6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding sulfide or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or naphthylmethyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, sodium hydride, dimethylformamide, and other polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isopropyl [6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Medicine: Explored for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of isopropyl [6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Isopropyl [6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can be compared with other triazolothiadiazole derivatives:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but different substituents, leading to variations in pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Different fusion pattern of the triazole and thiadiazole rings, resulting in distinct chemical properties.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Another isomeric form with unique biological activities.
The uniqueness of isopropyl [6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H18N4S2 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
6-(naphthalen-1-ylmethyl)-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H18N4S2/c1-12(2)23-11-16-19-20-18-22(16)21-17(24-18)10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
LUABCMZJNBYUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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